molecular formula C14H15N3O4 B2505518 Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate CAS No. 1208521-55-4

Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate

Cat. No.: B2505518
CAS No.: 1208521-55-4
M. Wt: 289.291
InChI Key: LHRSYFAEUYLCTB-UHFFFAOYSA-N
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Description

Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate: is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyridine derivatives and formylating agents.

  • Reaction Steps: The process involves multiple steps, including formylation, methylation, and cyclization reactions. Each step requires specific reagents and conditions to ensure the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace substituents on the pyrimidine ring.

  • Condensation: Condensation reactions, particularly with aldehydes or ketones, can lead to the formation of new heterocyclic compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Nucleophiles such as amines, alcohols, or halides

  • Condensation: Aldehydes, ketones, acidic catalysts

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones

  • Reduction products: Alcohols, amines

  • Substitution products: Amides, ethers

  • Condensation products: Heterocyclic compounds, Schiff bases

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application, whether in therapeutic use or as a research tool.

Comparison with Similar Compounds

  • Pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.

Uniqueness: Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate stands out due to its specific combination of functional groups and its potential for diverse applications in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound for further exploration and development.

Properties

IUPAC Name

methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-4-5-11-15-13(16(2)7-12(19)21-3)10(8-18)14(20)17(11)6-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRSYFAEUYLCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N(C)CC(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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